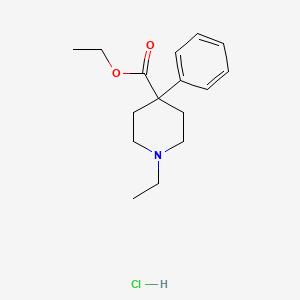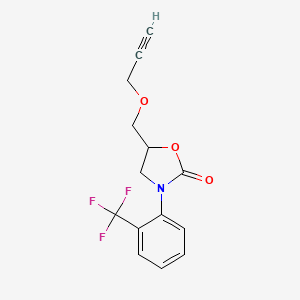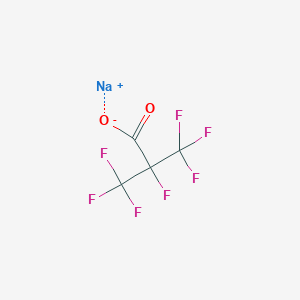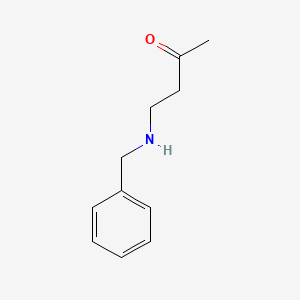
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound known for its analgesic propertiesThis compound is used primarily in pharmaceutical research and development due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major product is an ester derivative with a different alkyl group.
Applications De Recherche Scientifique
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction is mediated through G-protein coupled receptors, which activate downstream signaling pathways to exert analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Anileridine: Ethyl 1-(2-(4-aminophenyl)ethyl)-4-phenylpiperidine-4-carboxylate.
Diphenoxylate: A meperidine congener used as an antidiarrheal.
Uniqueness
Ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other similar compounds. Its ethyl group at the 1-position and phenyl group at the 4-position of the piperidine ring contribute to its unique interaction with opioid receptors and its potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H24ClNO2 |
|---|---|
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
ethyl 1-ethyl-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-17-12-10-16(11-13-17,15(18)19-4-2)14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
Clé InChI |
STLVZUGEUQHNIT-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)(C2=CC=CC=C2)C(=O)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)




![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)








